molecular formula C8H7NO2 B1205870 (S)-4-Hydroxymandelonitrile CAS No. 71807-09-5

(S)-4-Hydroxymandelonitrile

Cat. No.: B1205870
CAS No.: 71807-09-5
M. Wt: 149.15 g/mol
InChI Key: HOOOPXDSCKBLFG-MRVPVSSYSA-N
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Description

(S)-4-hydroxymandelonitrile is a 4-hydroxymandelonitrile that has (S)-configuration.
This compound is a natural product found in Sorghum bicolor and Caenorhabditis elegans with data available.

Scientific Research Applications

1. Enzymatic Synthesis Optimization

(S)-4-Hydroxymandelonitrile synthesis optimization has been achieved using hydroxynitrile lyase-catalyzed reactions. This process involves the conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile, catalyzed by Prunus amygdalus hydroxynitrile lyase in a biphasic system, leading to a high enantiomeric excess and conversion rate. This optimized synthesis is significant for full-scale production processes in biotechnology and bioengineering applications (Willeman et al., 2002).

2. Application in Synthesis of Enantiopure Cyanohydrins

Crosslinked enzyme aggregates of hydroxynitrile lyase from Prunus dulcis seeds have been used for the synthesis of enantiopure cyanohydrins. This method offers high yield and enantiopurity for the production of various cyanohydrins, including (R)-mandelonitrile, demonstrating its potential in synthesizing key synthons for important chemicals (Yıldırım et al., 2014).

3. Hydrolysis of Nitriles

The hydrolysis of nitriles to carboxylic acids under neutral conditions using immobilized and genetically modified enzymes has shown effectiveness in the stereoselective hydrolysis of mandelonitrile to R-(-)-mandelic acid. This method is particularly useful for producing hydroxy analogues of methionine derivatives with applications in cattle feeding and transformation of acid- or base-sensitive compounds (Rey et al., 2004).

4. Microbial Cell Factory Production

Escherichia coli has been engineered for the production of 4-hydroxymandelic acid (4-HMA), an important aromatic fine chemical. By expressing a synthetic 4-hydroxymandelic acid synthase in E. coli, efficient co-fermentation of glucose and xylose leads to high yields of 4-HMA, offering an environmentally friendly alternative to conventional chemical synthesis methods (Fei-Fei et al., 2016).

Properties

CAS No.

71807-09-5

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H/t8-/m1/s1

InChI Key

HOOOPXDSCKBLFG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)O)O

SMILES

C1=CC(=CC=C1C(C#N)O)O

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)O

71807-09-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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